

A Spectroscopic Comparison of 3-Bromo-5-phenoxy pyridine and Its Precursors

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Compound of Interest

Compound Name: 3-Bromo-5-phenoxy pyridine

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Introduction

3-Bromo-5-phenoxy pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The synthesis of this molecule typically involves the coupling of a dihalogenated pyridine derivative with a phenolic compound. Understanding the spectroscopic characteristics of the final product in relation to its precursors is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed spectroscopic comparison of **3-Bromo-5-phenoxy pyridine** with its common precursors, 3,5-dibromopyridine and phenol, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromo-5-phenoxy pyridine** and its precursors. This data is essential for distinguishing the product from the starting materials and for verifying the success of the synthesis.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm) and Multiplicity
3-Bromo-5-phenoxy pyridine	Data not available in the searched literature.
3,5-Dibromopyridine	8.61 (d, $J=2.0$ Hz, 2H), 8.15 (t, $J=2.0$ Hz, 1H) in dioxane.[1]
Phenol	~ 7.4 - 6.8 (m, 5H, Ar-H), ~ 7.0 - 4.5 (br s, 1H, -OH). [2]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)
3-Bromo-5-phenoxy pyridine	Data not available in the searched literature.
3,5-Dibromopyridine	Specific shifts not detailed in search results, but 4 unique signals are expected due to symmetry.
Phenol	158.0 (C-OH), 132.3 (C-meta), 122.2 (C-para), 117.0 (C-ortho).[3]

Table 3: FT-IR Spectroscopic Data (cm^{-1})

Compound	Key Absorptions (cm^{-1})
3-Bromo-5-phenoxy pyridine	Data not available in the searched literature.
3,5-Dibromopyridine	Characteristic peaks for C-H stretching of the pyridine ring, C=N and C=C stretching, and C-Br stretching.
Phenol	3550-3230 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1440 (aromatic C=C stretch), 1410-1310 and 1230-1140 (C-O stretch).[4]

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Bromo-5-phenoxy pyridine	250/252 (M^+ , due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)	Fragmentation pattern not detailed in search results.
3,5-Dibromopyridine	235/237/239 (M^+ , due to two Br isotopes).[5][6]	156/158 ($[M-\text{Br}]^+$), 76 ($[\text{C}_5\text{H}_2\text{N}]^+$).
Phenol	94 (M^+).[7]	66 ($[M-\text{CO}]^+$), 65 ($[M-\text{CHO}]^+$). [7][8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra were recorded on a 300 or 400 MHz spectrometer. For ^1H NMR, the spectral width was typically 0-12 ppm. For ^{13}C NMR, the spectral width was 0-200 ppm.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride plates.
- **Data Acquisition:** FT-IR spectra were recorded on a spectrometer in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or NaCl plates was acquired and subtracted

from the sample spectrum.

- Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

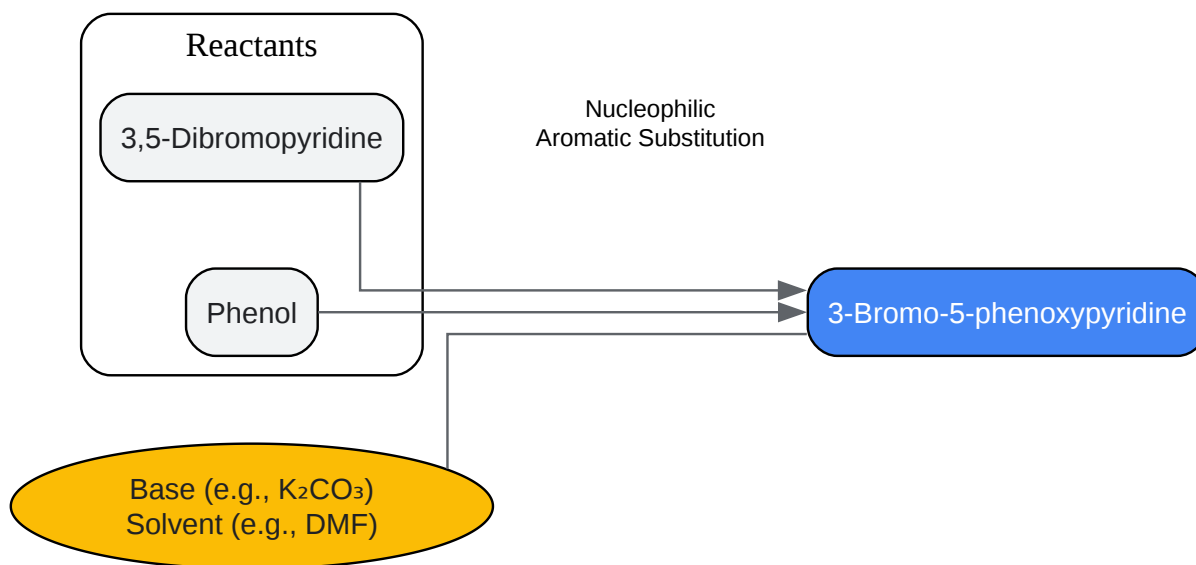
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.
- Mass Analysis: The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
- Detection: The detector recorded the abundance of each ion, and the data was plotted as a mass spectrum.

Visualizations

Synthesis of 3-Bromo-5-phenoxyppyridine

The synthesis of **3-Bromo-5-phenoxyppyridine** from 3,5-dibromopyridine and phenol is typically achieved through a nucleophilic aromatic substitution reaction, such as a Williamson ether synthesis, often catalyzed by a base.

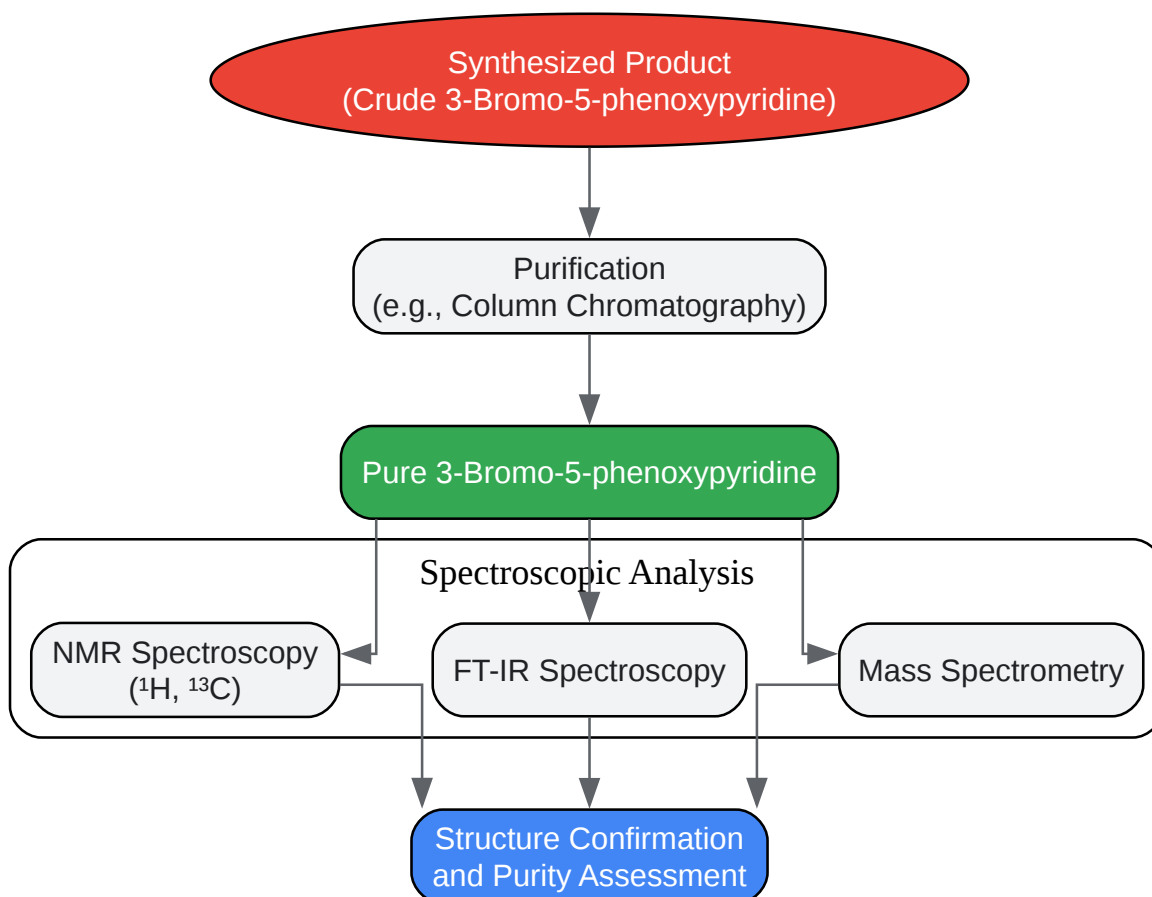


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Caption: Synthesis pathway for **3-Bromo-5-phenoxy**pyridine.

Spectroscopic Analysis Workflow

The characterization of the synthesized **3-Bromo-5-phenoxy**pyridine involves a series of spectroscopic analyses to confirm its structure and purity.



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Caption: General workflow for the spectroscopic analysis of **3-Bromo-5-phenoxy**pyridine.

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